4-Pentenoic acid, 2-bromo-, ethyl ester
Description
Its structure features a bromine atom at the 2-position of the pentenoic acid chain and an ethyl ester group. This compound is primarily used in organic synthesis, leveraging the bromine atom as a reactive site for nucleophilic substitutions or elimination reactions.
Properties
CAS No. |
39149-86-5 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl 2-bromopent-4-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5H2,2H3 |
InChI Key |
JIRSFCMWHKOGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-bromo-, ethyl ester typically involves the bromination of 4-pentenoic acid followed by esterification. One common method is:
Bromination: 4-Pentenoic acid is reacted with bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the second carbon position.
Esterification: The resulting 2-bromo-4-pentenoic acid is then esterified with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of 4-Pentenoic acid, 2-bromo-, ethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-bromo-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Addition Reactions: The double bond in the pentenoic acid chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation, or halogens like chlorine (Cl2) or bromine (Br2) for halogenation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 2-hydroxy-4-pentenoic acid ethyl ester, 2-amino-4-pentenoic acid ethyl ester, etc.
Addition: Formation of 2,3-dibromo-4-pentenoic acid ethyl ester, 2-chloro-4-pentenoic acid ethyl ester, etc.
Oxidation: Formation of 2-bromo-4-pentenoic acid.
Reduction: Formation of 2-bromo-4-pentanol ethyl ester.
Scientific Research Applications
4-Pentenoic acid, 2-bromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-bromo-, ethyl ester involves its interaction with various molecular targets. The bromine atom and the double bond in the pentenoic acid chain make it a reactive molecule that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition or modification of enzyme activity, disruption of cellular processes, or alteration of metabolic pathways.
Comparison with Similar Compounds
Structural Analogues
(a) Ethyl 4-Pentenoate (4-Pentenoic Acid, Ethyl Ester)
- Molecular Formula : C₇H₁₂O₂
- Molecular Weight : 128.17 g/mol
- Structure : Lacks bromine; double bond at the 4-position.
- Applications : Used as a flavor/fragrance component (e.g., in argan oil aroma) and in cellulose functionalization for photocrosslinkable materials .
- Reactivity : Undergoes hydroboration and esterification reactions. Reacts with pinacolborane to yield products via acid reduction and hydroboration pathways .
(b) Ethyl 2-Methyl-4-Pentenoate
- CAS : 53399-81-8
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.20 g/mol
- Structure : Methyl substituent at the 2-position instead of bromine.
- Applications : Primarily used in fragrance industries .
- Key Difference : The methyl group enhances steric hindrance, reducing reactivity compared to the brominated analogue.
(c) Ethyl 2-Acetyl-4-Methylpent-4-Enoate
- CAS : 20962-70-3
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Structure : Acetyl and methyl substituents at the 2- and 4-positions, respectively.
- Applications : Fragrance ingredient with a safety profile assessed by RIFM .
- Stability: Acetyl groups may participate in keto-enol tautomerism, unlike bromine’s electron-withdrawing effects.
(d) Ethyl (E)-4-Bromo-3-Methylbut-2-Enoate
- CAS : 26918-14-9
- Molecular Formula : C₇H₁₁BrO₂
- Molecular Weight : 207.07 g/mol
- Structure: Shorter chain (butenoate vs. pentenoate) with bromine at the 4-position.
- Reactivity : Bromine at the 4-position favors elimination reactions, whereas 2-bromo substitution in the target compound directs reactivity toward nucleophilic substitutions .
Physicochemical Properties
| Property | 4-Pentenoic Acid, 2-Bromo-, Ethyl Ester | Ethyl 4-Pentenoate | Ethyl 2-Methyl-4-Pentenoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 207.07 | 128.17 | 142.20 |
| Boiling Point (°C) | Not reported | ~170–180 (est.) | ~185–195 (est.) |
| Hydrolytic Stability | Moderate (Br enhances lability) | High | High (methyl hindrance) |
| Key Reactivity | Nucleophilic substitution (Br site) | Hydroboration | Ester hydrolysis |
Notes:
- Bromine’s electronegativity increases electrophilicity at the α-carbon, making the target compound more reactive toward nucleophiles compared to non-halogenated esters .
- Methyl and acetyl substituents in analogues reduce hydrolysis rates due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
